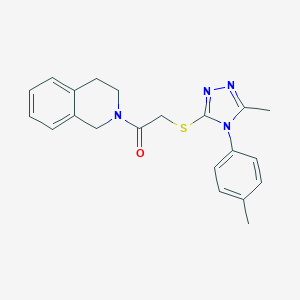
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a unique combination of isoquinoline and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- **2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of isoquinoline and triazole moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C21H22N4OS |
|---|---|
分子量 |
378.5g/mol |
IUPAC名 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-9-19(10-8-15)25-16(2)22-23-21(25)27-14-20(26)24-12-11-17-5-3-4-6-18(17)13-24/h3-10H,11-14H2,1-2H3 |
InChIキー |
LQWYAILKWGSAMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C4C3)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C4C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B426883.png)
![2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B426884.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B426887.png)
![2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B426891.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426893.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B426895.png)
![2-(4-sec-Butylsulfamoyl-phenoxy)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B426896.png)

![N-benzyl-4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B426898.png)
![1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B426899.png)

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B426901.png)
![N-benzyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B426902.png)
![N-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzyl]-N-(4-fluorophenyl)amine](/img/structure/B426904.png)
